molecular formula C9H13N5O4S B2482901 5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole CAS No. 1903607-36-2

5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole

Cat. No. B2482901
CAS RN: 1903607-36-2
M. Wt: 287.29
InChI Key: PXFVGQGQKIAJQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including compounds similar to the target molecule, often involves the cyclization of hydrazides or amidoximes with appropriate reagents. A notable method includes the reaction of arylamidinoureas under oxidative conditions to produce 5-amino-3-arylamino-1,2,4-oxadiazoles, demonstrating the versatility and utility of these reactions in synthesizing complex oxadiazole structures (Tilley et al., 1980).

Molecular Structure Analysis

Molecular structure analysis of 1,2,4-oxadiazole derivatives reveals a range of interactions and structural motifs. X-ray crystallography studies on similar compounds have shown that the oxadiazole ring can engage in various non-covalent interactions, influencing the molecule's overall geometry and packing in the solid state. The spatial isolation of functional groups by aromatic moieties is a common feature, contributing to the stability and reactivity of these molecules (Wang et al., 2006).

Chemical Reactions and Properties

1,2,4-Oxadiazole derivatives exhibit a range of chemical reactions, including acylation, nitrosation, and reactions with N- and S-nucleophiles. The presence of reactive functional groups allows for further derivatization and the formation of various heterocyclic compounds. The versatility of these reactions highlights the synthetic utility of oxadiazole derivatives in constructing complex molecular architectures (Stepanov et al., 2019).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as thermal stability and sensitivity to impact and friction, are crucial for their potential applications. Compounds in this class typically exhibit moderate thermal stabilities and are designed to be insensitive to mechanical stress, making them suitable for use in materials science and energetic materials applications (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives, including their reactivity towards various chemical reagents and their behavior in chemical transformations, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity, highlighting the importance of molecular design in the synthesis of these compounds for specific applications (Bohle & Perepichka, 2009).

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

  • Research on 1,3,4-Oxadiazole derivatives has demonstrated their significant inhibitory activity against various pathogenic Gram-positive and Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Furthermore, these compounds have shown promising anti-proliferative activity against various human cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (L. H. Al-Wahaibi et al., 2021).

Corrosion Inhibition

  • Oxadiazole derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. Studies using techniques like weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization have shown these compounds to significantly reduce steel corrosion, making them useful in industrial applications (Vikas Kalia et al., 2020).

Energetic Material Synthesis

  • Certain oxadiazole derivatives have been utilized in the synthesis of insensitive energetic materials. These compounds, characterized by their thermal stability and insensitivity to impact and friction, hold potential for applications in explosives and pyrotechnics (Qiong Yu et al., 2017).

Antibacterial Properties

  • Various 1,3,4-oxadiazole thioether derivatives have been studied for their antibacterial activities. For instance, compound 6r displayed notable inhibitory effects against Xanthomonas oryzae pv. oryzae, surpassing the efficiency of some commercial agents. This points to potential applications in agricultural and environmental biotechnology (Xianpeng Song et al., 2017).

Antitubercular Activity

  • Novel oxadiazole derivatives have been synthesized and evaluated for their antitubercular activity, with some compounds exhibiting significant activity against Mycobacterium tuberculosis strains. This research suggests their potential as therapeutic agents for tuberculosis (M. Ahsan et al., 2012).

properties

IUPAC Name

5-[(dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O4S/c1-6-4-7(12-17-6)9-11-8(18-13-9)5-10-19(15,16)14(2)3/h4,10H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFVGQGQKIAJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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